Cas no 158063-67-3 (2,6-Dichloro-4-(trifluoromethyl)nicotinamide)
2,6-Dichloro-4-(trifluoromethyl)nicotinamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-4-(trifluoromethyl)nicotinamide
- 3-Pyridinecarboxamide,2,6-dichloro-4-(trifluoromethyl)-
- 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide
- 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide, 3-Carbamoyl-2,6-dichloro-4-(trifluoromethyl)pyridine
- SCHEMBL565623
- N10269
- 2,6-dichloro-4-trifluoromethyl-3-pyridine carboxamide
- DTXSID20371668
- C7H3Cl2F3N2O
- 158063-67-3
- 2,6-dichloro-4-(trifluoromethyl) nicotinamide
- A15265
- FT-0610578
- CS-0186520
- AKOS005146068
- BCP27559
- AS-5630
- AM20050842
- 3-Pyridinecarboxamide, 2,6-dichloro-4-(trifluoromethyl)-
- MFCD00173903
- 2,6-Dichloro-4-(trifluoromethyl)nicotinamide97%
- 2,6-Dichloro-4-(trifluoromethyl)nicotinamide 97%
- 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide97%
- 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxamide 97%
-
- MDL: MFCD00173903
- Inchi: 1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15)
- InChI Key: KPMYDDLYJBPUEY-UHFFFAOYSA-N
- SMILES: ClC1C(C(N)=O)=C(C=C(N=1)Cl)C(F)(F)F
Computed Properties
- Exact Mass: 257.95700
- Monoisotopic Mass: 257.9574526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.631
- Melting Point: 198-200°C
- Boiling Point: 267 ºC
- Flash Point: 115 ºC
- PSA: 55.98000
- LogP: 3.20640
2,6-Dichloro-4-(trifluoromethyl)nicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-4-(trifluoromethyl)nicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029205920-5g |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95% | 5g |
187.68 USD | 2021-06-01 | |
| Chemenu | CM177686-10g |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95% | 10g |
$356 | 2021-08-05 | |
| TRC | D487830-10mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487830-50mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D487830-100mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA922-1g |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95% | 1g |
845.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA922-200mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95% | 200mg |
241.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA922-50mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95% | 50mg |
107.0CNY | 2021-08-04 | |
| Apollo Scientific | PC2556V-250mg |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95+% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC2556V-1g |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide |
158063-67-3 | 95+% | 1g |
£20.00 | 2025-02-21 |
2,6-Dichloro-4-(trifluoromethyl)nicotinamide Suppliers
2,6-Dichloro-4-(trifluoromethyl)nicotinamide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2,6-Dichloro-4-(trifluoromethyl)nicotinamide
Introduction to 2,6-Dichloro-4-(trifluoromethyl)nicotinamide (CAS No: 158063-67-3)
2,6-Dichloro-4-(trifluoromethyl)nicotinamide, identified by its CAS number 158063-67-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinamide class, which is a derivative of vitamin B3 (niacin) and is widely recognized for its biological activity. The structural modification of nicotinamide with chloro and trifluoromethyl groups enhances its pharmacological properties, making it a valuable candidate for various applications.
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide consists of a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound's lipophilicity and binding affinity, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in exploring the potential of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide in the development of novel therapeutic agents. Research studies have demonstrated its efficacy in various preclinical models, suggesting its utility in treating a range of diseases. One of the most promising areas of investigation is its role in modulating enzyme activity and signaling pathways associated with inflammation and metabolic disorders.
A notable study published in a leading pharmaceutical journal highlighted the anti-inflammatory properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. The research indicated that this compound effectively inhibits the production of pro-inflammatory cytokines by targeting specific transcription factors. This mechanism of action makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The study also noted that the compound exhibits a favorable safety profile in animal models, which bodes well for its translation to clinical use.
In addition to its anti-inflammatory effects, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide has shown promise in combating metabolic disorders. Preliminary findings suggest that it can improve insulin sensitivity and glucose homeostasis by modulating key enzymes involved in carbohydrate metabolism. This has sparked interest in exploring its potential as an adjunct therapy for type 2 diabetes. Further research is ongoing to elucidate the precise molecular mechanisms underlying these effects.
The agrochemical sector has also recognized the potential of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Its structural features make it a suitable candidate for developing novel pesticides with enhanced efficacy and reduced environmental impact. Studies have shown that this compound can inhibit the growth of certain plant pathogens by disrupting essential enzymatic processes. This could lead to the development of more effective crop protection agents that minimize harm to non-target organisms.
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Researchers have developed efficient synthetic routes that leverage modern techniques such as transition metal catalysis and flow chemistry. These innovations have not only improved the accessibility of the compound but also paved the way for further structural optimization.
The future prospects for 2,6-Dichloro-4-(trifluoromethyl)nicotinamide are promising, with ongoing research aimed at expanding its therapeutic applications. Clinical trials are underway to evaluate its efficacy in treating various human diseases, while additional studies are exploring its potential as a lead compound for drug discovery programs. The combination of its unique chemical properties and biological activity positions this compound as a cornerstone in modern medicinal chemistry.
In conclusion, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide (CAS No: 158063-67-3) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its structural features contribute to its unique biological activity, making it a valuable tool for researchers seeking to develop novel therapeutic agents. As further studies continue to uncover its benefits, this compound is poised to play an increasingly important role in addressing some of today's most pressing health challenges.
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